1-Phenylmethyleneamino-2-imidazolidinone
Description
1-Phenylmethyleneamino-2-imidazolidinone is a heterocyclic compound featuring a five-membered imidazolidinone ring (a saturated structure with two nitrogen atoms and a ketone group) substituted at position 1 with a phenylmethyleneamino group (-NH-CH2-C6H5). This structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(benzylideneamino)imidazolidin-2-one |
InChI |
InChI=1S/C10H11N3O/c14-10-11-6-7-13(10)12-8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,14) |
InChI Key |
LBJNUWMJUATOIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazolidinone Core
The biological and physicochemical properties of imidazolidinone derivatives are highly dependent on substituents. Below is a comparative analysis:
Aromatic and Heteroaromatic Substituents
- 2-[1-(1-Phenylethyl)imidazolidin-2-ylidene]malononitrile (): Substituent: Phenylethyl group linked to the imidazolidine ring. Properties: Exhibits insecticidal activity and plant-growth regulatory effects due to the electron-withdrawing malononitrile group and aromatic interactions . Synthesis: Involves condensation reactions, similar to methods used for phenylmethyleneamino derivatives.
- 1-(2-hydroxy-1-phenylethyl)imidazolidin-2-one (): Substituent: Phenylethyl group with a hydroxyl moiety. Properties: The hydroxyl group enhances hydrogen bonding, improving solubility (molecular weight: 206.24 g/mol) compared to non-polar analogs. Potential applications in drug delivery .
Halogenated and Electron-Withdrawing Groups
- 1-{2-[(2-fluorophenyl)amino]ethyl}imidazolidin-2-one (): Substituent: Fluorophenylaminoethyl group. Properties: Fluorine increases metabolic stability and bioavailability (molar mass: 223.25 g/mol). Likely used in medicinal chemistry for targeted therapies .
1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one ():
Alkyl and Functionalized Alkyl Groups
- 1-(2-chloroethyl)-2-imidazolidinone (): Substituent: Chloroethyl group. Properties: High industrial yield (91.5%) due to straightforward chlorination. The chloroethyl group facilitates further nucleophilic substitutions, useful in polymer chemistry .
- 1-(2-aminoethyl)imidazolidin-2-one (): Substituent: Aminoethyl group.
Tabulated Comparison of Key Compounds
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